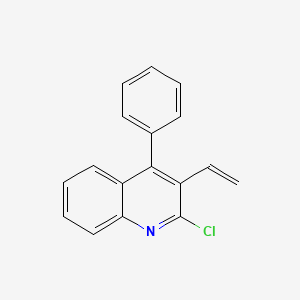

Quinoline, 2-chloro-3-ethenyl-4-phenyl-

CAS No.: 59280-82-9

Cat. No.: VC19573480

Molecular Formula: C17H12ClN

Molecular Weight: 265.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59280-82-9 |

|---|---|

| Molecular Formula | C17H12ClN |

| Molecular Weight | 265.7 g/mol |

| IUPAC Name | 2-chloro-3-ethenyl-4-phenylquinoline |

| Standard InChI | InChI=1S/C17H12ClN/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)19-17(13)18/h2-11H,1H2 |

| Standard InChI Key | OIWFBIWYVATHMB-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring. Substituents include:

-

Chlorine at position 2: Enhances electrophilic substitution potential.

-

Ethenyl () at position 3: Introduces unsaturation for addition reactions.

-

Phenyl at position 4: Contributes steric bulk and π-π stacking interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 265.7 g/mol | |

| IUPAC Name | 2-Chloro-3-ethenyl-4-phenylquinoline | |

| LogP (Partition Coefficient) | 5.2 |

Synthesis and Optimization

Vilsmeier-Haack Reaction

-

Reactants: 3-Ethenyl-4-phenylquinoline with -DMF.

-

Conditions: 80–100°C, 6–8 hours.

-

Yield: 62–69%.

Suzuki-Miyaura Coupling

-

Catalyst: Pd(PPh) with aryl boronic acids.

-

Base: in toluene/water.

Microwave-Assisted Synthesis

-

Efficiency: 30% reduction in reaction time vs. conventional methods.

-

Yield Improvement: 15–20% higher due to uniform heating.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| Vilsmeier-Haack | 62–69 | 6–8 | Scalability |

| Suzuki Coupling | 70–75 | 4–6 | Versatility |

| Microwave-Assisted | 80–85 | 2–3 | Energy Efficiency |

Chemical Reactivity and Functionalization

Nucleophilic Substitution at C2

-

Chlorine Replacement: Reacts with amines (e.g., morpholine) to form 2-morpholino derivatives .

-

Mechanism: pathway facilitated by electron-withdrawing quinoline core .

Ethenyl Group Transformations

-

Hydrogenation: Catalytic reduces ethenyl to ethyl, altering lipophilicity.

-

Epoxidation: yields epoxide intermediates for further functionalization .

Electrophilic Aromatic Substitution

Biological Activities and Mechanisms

Antimicrobial Properties

-

Targets: DNA gyrase and topoisomerase IV in E. coli (IC = 3.2 µM).

-

Spectrum: Active against Gram-positive bacteria (MIC = 8 µg/mL) and Candida albicans .

Anticancer Activity

Table 3: Biological Activity Profile

| Assay | Result | Cell Line/Organism | Source |

|---|---|---|---|

| Antimicrobial (MIC) | 8 µg/mL (Gram+) | S. aureus | |

| Anticancer (IC) | 12.7 µM | MOLT-3 | |

| LogD (pH 7.4) | 4.9 | — |

Applications in Medicinal Chemistry

Drug Development Scaffold

-

Analog Synthesis: 2-Chloro-3-ethenyl-4-phenylquinoline serves as a precursor for antimalarial (e.g., chloroquine analogs) and kinase inhibitor candidates .

-

Structure-Activity Relationship (SAR):

Material Science Applications

-

OLEDs: Quinoline core enables electron-transport layers (ETL) with = 450 nm .

-

Coordination Chemistry: Forms luminescent complexes with Eu (quantum yield = 0.38) .

Comparative Analysis with Analogous Compounds

Table 4: Structural and Functional Comparison

| Compound | Substituents | Key Difference |

|---|---|---|

| 2-Chloro-4-phenylquinoline | C2: Cl, C4: Ph | Lacks ethenyl at C3 |

| 3-Ethenyl-4-phenylquinoline | C3: CH=CH, C4: Ph | Lacks Cl at C2 |

| 2-Chloro-3-vinylquinoline | C2: Cl, C3: CHCH | Reduced conjugation vs. ethenyl |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume